molecular formula C17H12N4O B12898143 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole CAS No. 917947-69-4

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B12898143
CAS No.: 917947-69-4
M. Wt: 288.30 g/mol
InChI Key: PMPSPYOWJBTEEB-UHFFFAOYSA-N
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Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxadiazole ring, both of which are substituted with phenyl groups. The presence of these rings and substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study synthesized a series of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles and evaluated their anti-inflammatory properties. Among these compounds, one demonstrated an IC50 value of 0.31 μM against COX-2 and showed promising results in reducing carrageenan-induced paw edema in rats with an effective dose (ED50) of 74.3 mg/kg . This suggests potential for therapeutic use in managing inflammatory conditions.

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. Research indicates that these compounds can act against various bacterial and fungal strains, enhancing their lipophilicity which aids in reaching biological targets effectively . The structure of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole contributes to its enhanced activity compared to standard drugs. Table 1 summarizes the antimicrobial efficacy of selected derivatives:

Compound NameActivity TypeMinimum Inhibitory Concentration (μg/mL)
Compound ABacterial15
Compound BFungal10
Compound CAntiviral5

Anticancer Potential

Recent studies have investigated the anticancer properties of derivatives based on the this compound scaffold. For instance, a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cells . The findings indicated that these compounds could trigger cell death pathways effectively in various cancer cell lines.

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards COX enzymes and other biological targets. For example, docking analyses revealed that the lead compound binds more favorably to COX-2 than to COX-1, suggesting its selective action which is crucial for minimizing side effects associated with non-selective NSAIDs .

Mechanism of Action

The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the oxadiazole ring.

    1,3,4-Oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and phenyl substituents.

    2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole: Similar structure with an additional phenyl group on the oxadiazole ring.

Uniqueness

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, both substituted with phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anti-inflammatory, antimicrobial, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4OC_{23}H_{18}N_{4}O with a molecular weight of approximately 366.42 g/mol. The compound features a unique oxadiazole ring fused with a pyrazole moiety, which contributes to its biological activity.

Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit potent anti-inflammatory effects. A notable study synthesized a series of oxadiazoles that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The most potent compound demonstrated an IC50 value of 0.31 μM and an effective dose (ED50) of 74.3 mg/kg in a rat model of carrageenan-induced paw edema . This suggests that the compound could serve as a promising candidate for anti-inflammatory drug development.

CompoundIC50 (μM)ED50 (mg/kg)Activity
9g0.3174.3COX-2 Inhibitor

Antimicrobial Activity

The antimicrobial properties of the oxadiazole derivatives have been explored extensively. A study indicated that certain synthesized compounds exhibited significant antibacterial and antifungal activities. The mechanism of action is thought to involve interference with biofilm formation in bacteria such as Staphylococcus aureus, attributed to the presence of the oxadiazole structure .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of derivatives were tested against various human cancer cell lines including HT-29 and A549. Many compounds displayed IC50 values ranging from 1.25 to 3.98 μM against A549 cells, indicating strong growth inhibition comparable to established chemotherapeutics like 5-fluorouracil . Mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest in cancer cells .

Cell LineIC50 (μM)Mechanism
A5491.25 - 3.98Apoptosis induction
HT-29Not specifiedCell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds towards COX enzymes and other biological targets. The results indicated that the oxadiazole derivatives have higher binding affinities for COX-2 compared to COX-1, suggesting selective inhibition that may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies highlight the efficacy of these compounds:

  • Case Study on Anti-inflammatory Effects : In a controlled study using rat models, the administration of the lead compound demonstrated significant reduction in paw edema compared to control groups treated with traditional NSAIDs.
  • Case Study on Anticancer Activity : In vitro assays showed that treatment with selected oxadiazole derivatives led to increased reactive oxygen species (ROS) production in A549 cells, which is indicative of oxidative stress leading to apoptosis.

Properties

CAS No.

917947-69-4

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H12N4O/c1-3-7-13(8-4-1)16-15(17-19-18-12-22-17)11-21(20-16)14-9-5-2-6-10-14/h1-12H

InChI Key

PMPSPYOWJBTEEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3=NN=CO3)C4=CC=CC=C4

Origin of Product

United States

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